2-Methyl-5-nitroaniline hydrate
Overview
Description
2-Methyl-5-nitroaniline hydrate is an organic compound with the molecular formula CH3C6H3(NO2)NH2·xH2O. It is a derivative of aniline, where the amino group is substituted with a nitro group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
2-Methyl-5-nitroaniline hydrate, also known as Fast Scarlet G base , is a compound that has been used in the chemical industry It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive biochemical and molecular biology experiments.
Mode of Action
It is known that nitroanilines, in general, can undergo various chemical transformations, including reductive transformations . These transformations can lead to a variety of products, including amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . The exact interactions of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that nitroanilines can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
It is known that nitroanilines can undergo various chemical transformations, potentially leading to a variety of products These products could potentially have various effects at the molecular and cellular levels
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the chemical reactions that this compound undergoes . .
Biochemical Analysis
Cellular Effects
For instance, some nitroanilines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitroanilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitroaniline hydrate can be synthesized through the nitration of o-toluidine. The process involves adding o-toluidine to a mixture of concentrated sulfuric acid and nitric acid at low temperatures (around 10°C). The reaction mixture is stirred vigorously, and the nitration occurs over a period of 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitroaniline hydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-methyl-5-aminoaniline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and dimethyldioxirane are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.
Substitution: Sodium nitrite and hydrochloric acid are used for diazotization reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-5-nitrobenzoic acid.
Reduction: Formation of 2-methyl-5-aminoaniline.
Substitution: Formation of azo dyes through coupling reactions with diazonium salts.
Scientific Research Applications
2-Methyl-5-nitroaniline hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds.
Material Science: The compound is investigated for its potential as a nonlinear optical material.
Biology and Medicine: It is used in the synthesis of pharmaceuticals and dyes.
Industry: Employed in the production of pigments and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
2-Methyl-5-nitroaniline hydrate can be compared with other nitroaniline derivatives, such as:
2-Amino-4-nitrotoluene: Similar structure but with different substitution pattern.
5-Nitro-o-toluidine: Another isomer with similar properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
2-methyl-5-nitroaniline;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWBNDIWBWVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583640 | |
Record name | 2-Methyl-5-nitroaniline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304851-86-3 | |
Record name | 2-Methyl-5-nitroaniline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.